n-(2,4-Difluorobenzyl)acetamide
CAS No.:
Cat. No.: VC18636560
Molecular Formula: C9H9F2NO
Molecular Weight: 185.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F2NO |
|---|---|
| Molecular Weight | 185.17 g/mol |
| IUPAC Name | N-[(2,4-difluorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C9H9F2NO/c1-6(13)12-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3,(H,12,13) |
| Standard InChI Key | NJVNSKAXUISGSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCC1=C(C=C(C=C1)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, N-[(2,4-difluorophenyl)methyl]acetamide, reflects its core structure: a 2,4-difluorobenzyl group bonded to an acetamide moiety. The fluorine atoms at the 2 and 4 positions of the benzene ring introduce electron-withdrawing effects, polarizing the aromatic system and enhancing interactions with biological targets . Key structural descriptors include:
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Canonical SMILES: CC(=O)NCC1=C(C=C(C=C1)F)F
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InChIKey: NJVNSKAXUISGSQ-UHFFFAOYSA-N
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Crystal Data: In related derivatives, the dihedral angle between aromatic rings ranges from 79.4° to 173.9°, influencing packing and hydrogen-bonding networks .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHFNO | |
| Molecular Weight | 185.17 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely polar aprotic solvents |
Synthesis and Optimization
Primary Synthetic Routes
The most common synthesis involves the acylation of 2,4-difluorobenzylamine with acetic anhydride under controlled conditions :
Key steps include:
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Reagent Proportions: Stoichiometric excess of acetic anhydride ensures complete conversion .
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Purification: Recrystallization or column chromatography achieves >95% purity .
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Scale-Up: Industrial reactors optimize yields (>80%) through temperature and pressure control.
Chemical Reactivity and Stability
Hydrolysis and Degradation
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding 2,4-difluorobenzylamine and acetic acid. Stability studies indicate that the compound remains intact under ambient storage, making it suitable for long-term laboratory use.
Substitution and Functionalization
The benzyl position can participate in nucleophilic substitutions. For instance, brominated analogs like 2-bromo-N-(2,4-difluorophenyl)acetamide are synthesized for further derivatization:
Such reactions expand its utility in creating bioactive molecules .
Biological Activity and Pharmaceutical Relevance
Enzyme Inhibition
Fluorine atoms enhance binding to enzymatic pockets. In silico studies suggest affinity for cholinesterases and carbonic anhydrases, with K values in the nanomolar range for related compounds . For example, coumarin-triazole-acetamide hybrids inhibit α-glycosidase (IC = 55–128 nM) and acetylcholinesterase (IC = 24–132 nM) .
Table 2: Biological Activity of Selected Analogs
| Compound | Target | Activity (IC/MIC) | Source |
|---|---|---|---|
| Coumarin-Triazole Hybrid | α-Glycosidase | 55.38–128.63 nM | |
| Sulfonamide-Imidazole | Pseudomonas aeruginosa | 16 μg/mL | |
| Oxadiazole-Triazole | EGFR Kinase | 0.33–0.54 μM |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing protease inhibitors and kinase modulators. For instance, it is integral to the production of dolutegravir analogs investigated for HIV and COVID-19 therapies .
Material Science
Crystallographic studies reveal its role in designing supramolecular architectures. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) inform the development of coordination polymers .
Future Directions and Challenges
Green Chemistry Approaches
Future syntheses could employ catalytic systems (e.g., flow chemistry) to reduce waste and improve atom economy .
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